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Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in

immune cells and the gastrointestinal tract, making it a compelling therapeutic target for

inflammatory diseases, metabolic disorders, and certain cancers. Dynamic Mass Redistribution

(DMR) technology offers a powerful label-free, whole-cell approach to study GPR35 signaling

in a native or recombinant cellular environment. This technology measures the integrated

cellular response to ligand binding by detecting minute changes in the local refractive index at

the bottom of a biosensor-containing microplate. These changes reflect the redistribution of

cellular mass—such as protein translocation, cytoskeletal rearrangement, and receptor

internalization—that occurs upon receptor activation. This document provides detailed

application notes and protocols for performing DMR assays to characterize GPR35 agonists

and antagonists.

Principle of the DMR Assay
The Corning® Epic® system, a resonant waveguide grating (RWG) biosensor-based

instrument, is commonly used for DMR assays.[1][2] Adherent cells are cultured on the

biosensor surface within a microplate. When a ligand activates GPR35, it initiates a cascade of

intracellular signaling events.[3] This leads to a dynamic redistribution of cellular components
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within the ~150 nm detection zone of the biosensor.[4][5] The resulting change in the refractive

index is measured in real-time as a shift in the resonant wavelength of light, reported in

picometers (pm). This holistic, integrated readout provides a phenotypic signature of receptor

activation, enabling the characterization of ligand pharmacology, including potency and

efficacy, without the need for labels or reporter constructs.

GPR35 Signaling Pathways
GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, and can

also signal through β-arrestin pathways.

Gαi/o Pathway: Activation typically leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels.

Gα12/13 Pathway: This pathway can influence cell shape and motility through the activation

of RhoA.

β-Arrestin Pathway: Upon agonist binding, GPR35 can recruit β-arrestins, leading to receptor

desensitization, internalization, and the initiation of G protein-independent signaling

cascades, such as the activation of the ERK/MAPK pathway.

The integrated nature of the DMR assay captures the net effect of these complex signaling

events.
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Figure 1: GPR35 Signaling Pathways Leading to a DMR Signal.

Data Presentation
The following tables summarize the pharmacological data for known GPR35 agonists and

antagonists. It is important to note that potency values can vary depending on the assay format

and cell line used.

Table 1: Potency of GPR35 Agonists
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Compound Species Assay Type Cell Line
Potency
(EC50/pEC5
0)

Reference

Zaprinast Human
Tango (β-

Arrestin)
U2OS

EC50 = 5.0 ±

0.4 µM

Pamoic Acid Human
Tango (β-

Arrestin)
U2OS

EC50 = 9.4 ±

0.7 µM

Ellagic Acid Human DMR HT-29
EC50 = 0.11

± 0.02 µM

Compound

50
Human DMR HT-29

EC50 = 5.8

nM

YE120 Human DMR HT-29

More potent

than

Zaprinast

D-luciferin Human DMR HT-29
Partial

agonist

Table 2: Potency of GPR35 Antagonists

Compound Species Assay Type Cell Line
Potency
(IC50/Ki)

Reference

ML-145 Human Not specified Not specified
IC50 = 20.1

nM

CID-2745687 Human DMR HT-29
IC50 = 0.2

µM

CID-2745687 Human

ERK1/2

Phosphorylati

on

Not specified Ki = 18 nM

CID-2745687 Human
β-Arrestin-2

Interaction
HEK293

pIC50 = 6.70

± 0.09
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Note: ML-145 and CID-2745687 are highly selective for human GPR35 and show significantly

reduced or no activity at rodent orthologs.

Experimental Protocols
The following are detailed protocols for performing DMR assays to characterize GPR35

agonists and antagonists.
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Day 1: Cell Preparation

Day 2: DMR Assay

Data Analysis
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384-well biosensor microplate

(10,000-20,000 cells/well)

Incubate overnight
(37°C, 5% CO2)

Wash cells with assay buffer
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Equilibrate in Epic® instrument
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Record baseline DMR signal
(5-10 minutes)

Add agonist or antagonist
(automated liquid handling)

Record DMR response
(30-60 minutes)
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Figure 2: General Experimental Workflow for a GPR35 DMR Assay.
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Protocol 1: GPR35 Agonist Assay
Objective: To determine the potency (EC50) and efficacy of a test compound as a GPR35

agonist.

Materials:

HT-29 cells (endogenously expressing human GPR35) or a stable cell line overexpressing

GPR35 (e.g., HEK293, CHO).

Cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for HEK293).

Corning® Epic® 384-well cell assay microplates.

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Test compounds (agonists) at various concentrations.

Corning® Epic® instrument or equivalent label-free detection system.

Procedure:

Cell Plating (Day 1):

Culture HT-29 cells to ~80-90% confluency.

Harvest cells and resuspend in culture medium at a density to achieve 10,000-20,000 cells

per well.

Dispense 40 µL of the cell suspension into each well of a 384-well biosensor microplate.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

Assay Preparation (Day 2):

Prepare serial dilutions of the test agonist in assay buffer at 2x the final desired

concentration.

Gently wash the cell monolayer twice with 40 µL of pre-warmed assay buffer.
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After the final wash, leave 20 µL of assay buffer in each well.

Place the microplate into the Epic® instrument and allow it to equilibrate for 1-2 hours at

the desired assay temperature (e.g., 28-32°C).

DMR Measurement (Day 2):

Record a stable baseline DMR signal for 5-10 minutes.

Using the instrument's liquid handling system, add 20 µL of the 2x agonist solutions to the

corresponding wells.

Immediately begin recording the DMR response for at least 30-60 minutes.

Data Analysis:

The instrument software will generate kinetic response curves (DMR signal in pm vs.

time).

Determine the peak DMR response for each agonist concentration.

Plot the peak DMR response against the logarithm of the agonist concentration.

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine

the EC50 value.

Protocol 2: GPR35 Antagonist Assay
Objective: To determine the potency (IC50) of a test compound as a GPR35 antagonist.

Materials:

Same as Protocol 1.

A known GPR35 agonist (e.g., Zaprinast, Pamoic Acid).

Test compounds (antagonists) at various concentrations.

Procedure:
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Cell Plating and Assay Preparation (Day 1 & 2):

Follow steps 1 and 2 from Protocol 1.

Prepare serial dilutions of the test antagonist in assay buffer at 4x the final desired

concentration.

Prepare the known GPR35 agonist at a 4x concentration corresponding to its EC80 value

(determined from an agonist assay).

DMR Measurement (Day 2):

Record a stable baseline DMR signal for 5-10 minutes.

Add 10 µL of the 4x antagonist solutions to the wells and incubate for 15-30 minutes inside

the instrument.

Following the pre-incubation, add 10 µL of the 4x agonist solution to all wells (except for

no-agonist controls).

Immediately record the DMR response for at least 30-60 minutes.

Data Analysis:

Determine the peak DMR response in the presence of different concentrations of the

antagonist.

Normalize the data, setting the response to the agonist alone as 100% and the baseline

as 0%.

Plot the normalized response against the logarithm of the antagonist concentration.

Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the IC50 value.

For competitive antagonists, a Schild analysis can be performed to determine the pA2

value.

Conclusion
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Dynamic Mass Redistribution assays provide a robust, sensitive, and physiologically relevant

method for studying GPR35 pharmacology. The label-free and integrated nature of the readout

allows for the characterization of agonists and antagonists in a manner that reflects the

complex signaling biology of the receptor within a living cell. These protocols and application

notes serve as a comprehensive guide for researchers to establish and utilize DMR technology

for the discovery and development of novel GPR35-targeting therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b14051609?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acsptsci.0c00079
https://pubmed.ncbi.nlm.nih.gov/18336088/
https://pubmed.ncbi.nlm.nih.gov/18336088/
https://pubmed.ncbi.nlm.nih.gov/18336088/
https://www.europeanpharmaceuticalreview.com/article/20828/gpcrs-cell-based-label-free-assays-in-gpcr-drug-discovery/
https://www.medchemexpress.com/cid-2745687.html
https://www.bocsci.com/tag/gpr35.html
https://www.benchchem.com/product/b14051609#dynamic-mass-redistribution-assay-for-gpr35
https://www.benchchem.com/product/b14051609#dynamic-mass-redistribution-assay-for-gpr35
https://www.benchchem.com/product/b14051609#dynamic-mass-redistribution-assay-for-gpr35
https://www.benchchem.com/product/b14051609#dynamic-mass-redistribution-assay-for-gpr35
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14051609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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